2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine
Overview
Description
“2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C13H9ClF3N .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “this compound”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis involves chlorination under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 271.67 . It has a boiling point of 77-78°C .Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Derivatives : The compound has been utilized in synthesizing various derivatives, like 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, which were prepared through multi-step syntheses involving reactions with phosphorus sulfide and methyl iodide under specific conditions (Bradiaková et al., 2009).
- Formation of N–σ Complexes*: Research has shown the formation of N–σ* complexes with molecular iodine, exploring the structural characteristics of these complexes (Chernov'yants et al., 2011).
- Vicarious Nucleophilic Substitution : The compound has been applied in vicarious nucleophilic substitution processes to produce various substituted pyridines and triazines, showcasing its versatility in organic synthesis (Nagata et al., 1993).
Chemical Characterization and Properties
- Characterization of Novel Interaction Products : Studies have focused on the spectroscopic and structural characterization of new interaction products, like iodine complexes, elucidating their chemical nature and bonding properties (Burykin et al., 2011).
- Investigation of Molecular Structures : The molecular structures of various derivatives have been investigated, providing insights into their chemical behavior and potential applications in different fields, like materials science and pharmaceuticals (Ryzhkova et al., 2023).
Coordination Chemistry and Ligand Properties
- Coordination with Lanthanide Ions : The compound and its derivatives have been used to create coordination complexes with lanthanide ions, showcasing their potential in coordination chemistry (Pailloux et al., 2009).
- Formation of Complex Structures : Research has been conducted on the formation of complex structures involving this compound, providing valuable information for developing advanced materials and catalysts (Das et al., 2009).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine is currently unknown due to the lack of research data
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Environmental factors can significantly impact the effectiveness of a compound, and understanding these influences is an important aspect of drug development.
properties
IUPAC Name |
2-[4-(chloromethyl)phenyl]-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N/c14-7-9-1-3-10(4-2-9)12-6-5-11(8-18-12)13(15,16)17/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXHHQDYEHXWPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624263 | |
Record name | 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
613239-76-2 | |
Record name | 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613239-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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